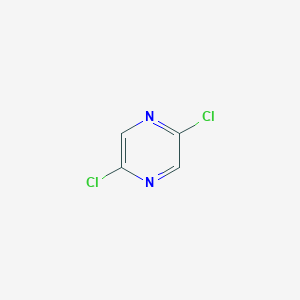

2,5-Dichloropyrazin

Übersicht

Beschreibung

2,5-Dichloropyrazine is a useful research compound. Its molecular formula is C4H2Cl2N2 and its molecular weight is 148.98 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Dichloropyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349788. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoredox-Katalysatoren

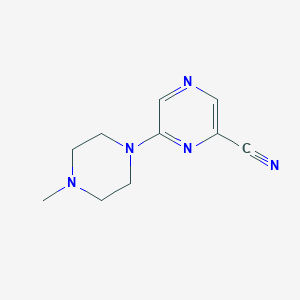

2,5-Dichloropyrazin kann zur Herstellung von Photoredox-Katalysatoren verwendet werden . Diese Katalysatoren sind unerlässlich, um organische Umwandlungen mit sichtbarem Licht zu fördern. Dicyanopyrazine, die aus this compound gewonnen werden können, haben sich als leistungsstarke Photoredox-Katalysatoren mit einer Push-Pull-Anordnung erwiesen, die eine einfache Feinabstimmung der Eigenschaften ermöglicht .

Organische Umwandlungen

Die photoredox-katalytischen Aktivitäten der Zielkatalysatoren wurden in einer Benchmark-Kreuz-Dehydrierungskupplung und neuartigen und anspruchsvollen Annulationsreaktionen untersucht . Dies zeigt das Potenzial von this compound in verschiedenen organischen Umwandlungen.

Synthese von Push-Pull-Molekülen

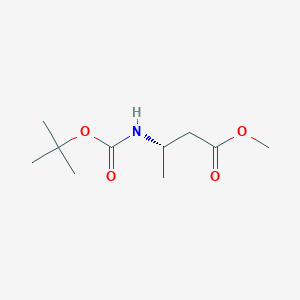

This compound kann zur Synthese von Push-Pull-Molekülen verwendet werden . Diese Moleküle haben eine systematisch veränderte Struktur, und ihre Struktur-Eigenschafts-Beziehung kann durch experimentelle sowie theoretische Berechnungen im Detail aufgeklärt werden .

Übergangsmetall-katalysierte Reaktionen

This compound kann in Übergangsmetall-katalysierten Reaktionen verwendet werden . Diese Reaktionen werden im Allgemeinen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen an Pyrazinen verwendet und umfassen klassische Palladium-katalysierte Reaktionen wie Sonogashira-, Heck-, Suzuki- und Stille-Reaktionen .

Bildung von Kohlenstoff-Heteroatom-Bindungen

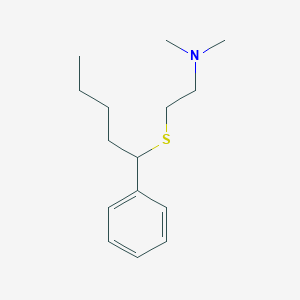

Neben der Bildung von Kohlenstoff-Kohlenstoff-Bindungen kann this compound auch zur Bildung von Kohlenstoff-Heteroatom-Bindungen verwendet werden . Dies erweitert die Bandbreite an chemischen Umwandlungen, die mit dieser Verbindung erzielt werden können .

Liganden für die Katalyse

Funktionalisierte Pyrazine, die aus this compound gewonnen werden können, werden als Liganden für die Katalyse eingesetzt

Eigenschaften

IUPAC Name |

2,5-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSDZAGCHKCSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319709 | |

| Record name | 2,5-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19745-07-4 | |

| Record name | 19745-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to obtain 2,5-dihydroxypyrazines using 2,5-dichloropyrazine as a starting material?

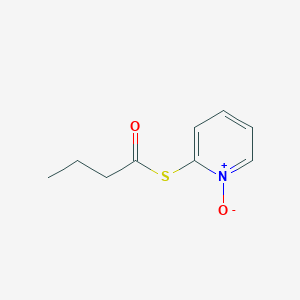

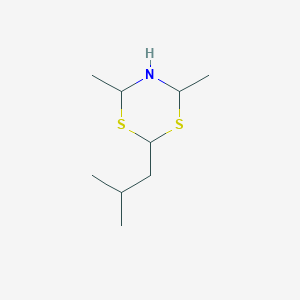

A1: 2,5-Dichloropyrazine can be used as a precursor to synthesize 2,5-dihydroxypyrazines through a multi-step process. [] First, 2,5-dichloropyrazine is converted to a 2,5-dichloropyrazine 1,4-dioxide intermediate. This intermediate can then be further transformed into 3,6-dialkyl-2,5-dihydroxypyrazine 1,4-dioxides. Finally, 3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines can be obtained. [] These reactions highlight the versatility of 2,5-dichloropyrazine as a starting material for the synthesis of more complex pyrazine derivatives.

Q2: How does the presence of chlorine atoms in 2,5-dichloropyrazine influence its reactivity compared to unsubstituted pyrazine?

A2: The two chlorine atoms in 2,5-dichloropyrazine significantly impact its reactivity. They act as electron-withdrawing groups, making the pyrazine ring more susceptible to nucleophilic aromatic substitution reactions. This property is evident in the reaction of 2,5-dichloropyrazine with sodium thiobenzylate, leading to the displacement of a chlorine atom and the formation of 5-benzylthio-1,2-dihydro-2-oxopyrazine 4-oxide. [] In contrast, unsubstituted pyrazine would be less reactive towards such nucleophilic substitutions.

Q3: Has 2,5-dichloropyrazine been investigated in the context of anion-π interactions?

A3: Yes, 2,5-dichloropyrazine has been studied for its potential to engage in anion-π interactions. [] Computational studies employing MP2/6-31++G** level of theory were conducted to explore the interactions of 2,5-dichloropyrazine with anions. These studies provided insights into the energetic, charge transfer, and aromatic aspects associated with such interactions. [] The small quadrupole moment of 2,5-dichloropyrazine contributes to its ability to favorably interact with anions.

Q4: Are there any reported reactions involving the nitrogen atoms of the pyrazine ring in 2,5-dichloropyrazine?

A4: Yes, the nitrogen atoms in 2,5-dichloropyrazine can participate in reactions. For instance, reacting 2,5-dichloropyrazine with sodium azide leads to the formation of 2-azido-5-chloropyrazines. [] This reaction demonstrates the potential for modifying 2,5-dichloropyrazine by introducing different substituents at the nitrogen atoms, which could lead to the development of new derivatives with potentially different properties.

Q5: What are some of the challenges associated with the synthesis and handling of diazidopyrazines derived from 2,3-dichloropyrazine?

A5: The synthesis of diazidopyrazines from 2,3-dichloropyrazine, an isomer of 2,5-dichloropyrazine, presents safety concerns. [] Diazidopyrazines are known to be thermally unstable and can decompose violently upon heating, potentially forming hazardous byproducts. Therefore, special precautions and controlled conditions are essential when working with these compounds to mitigate risks associated with their handling and storage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)